N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide, also known as BDB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDB belongs to the class of amides and is structurally similar to the popular recreational drug, MDMA. However, unlike MDMA, BDB does not have psychoactive effects and is not used for recreational purposes.
Scientific Research Applications
Anticonvulsant Activity
Research on hybrid anticonvulsant agents derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, closely related to the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide, has demonstrated promising results. These studies synthesized a new series of compounds that displayed significant protection in preclinical seizure models, suggesting potential applications in the treatment of epilepsy. The research indicates these compounds possess broad spectra of anticonvulsant activity and exhibit favorable safety profiles compared to traditional antiepileptic drugs (Kamiński et al., 2015), (Kamiński et al., 2016).
Antibacterial Potential and Enzyme Inhibition
The synthesis and evaluation of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides have been conducted, revealing their potential as antibacterial agents and moderate enzyme inhibitors. These compounds were prepared through a reaction involving 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride, followed by substitution at the N-position with various alkyl/aryl halides. The synthesized derivatives displayed significant antibacterial potential and inhibitory activity against the lipoxygenase enzyme, suggesting their potential application in treating bacterial infections and as anti-inflammatory agents (Abbasi et al., 2017).
Other Applications
Further studies have explored the structural and solution chemistry of compounds similar to this compound, focusing on their interactions with proteins and DNA. These investigations contribute to understanding the molecular mechanisms underlying their biological activities and their potential therapeutic applications in various diseases, including cancer and metabolic disorders (Casini et al., 2006).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,4-dimethylphenoxy)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-17(25-16-7-5-13(2)14(3)11-16)20(22)21-15-6-8-18-19(12-15)24-10-9-23-18/h5-8,11-12,17H,4,9-10H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFBLTRPEBFLCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=CC(=C(C=C3)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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